CYT-009-GhrQb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYT-009-GhrQb is a therapeutic vaccine initially developed by Cytos Biotechnology AG. It is designed as a ghrelin antagonist, targeting the ghrelin hormone, which plays a significant role in regulating appetite and energy balance. The primary therapeutic area for this compound is endocrinology and metabolic diseases, specifically for the treatment of obesity .
Vorbereitungsmethoden
The preparation of CYT-009-GhrQb involves synthetic routes and reaction conditions typical for therapeutic vaccines. The specific synthetic routes and industrial production methods are proprietary to Cytos Biotechnology AG and are not publicly disclosed. the general process for developing therapeutic vaccines includes the following steps:
Antigen Identification: Identifying the specific antigen (in this case, ghrelin) to target.
Vaccine Formulation: Developing a formulation that includes the antigen and adjuvants to enhance the immune response.
Clinical Trials: Conducting preclinical and clinical trials to test the safety and efficacy of the vaccine.
Manufacturing: Scaling up the production process for commercial manufacturing, ensuring consistency and quality control
Analyse Chemischer Reaktionen
CYT-009-GhrQb, as a therapeutic vaccine, primarily undergoes immunological reactions rather than traditional chemical reactions. The key reactions involved include:
Antigen-Antibody Interaction: The vaccine induces the production of antibodies that specifically bind to the ghrelin hormone.
Immune Response Activation: The binding of antibodies to ghrelin triggers an immune response, leading to the neutralization of ghrelin’s effects on appetite and energy balance
Wissenschaftliche Forschungsanwendungen
CYT-009-GhrQb has been explored for various scientific research applications, including:
Obesity Treatment: The primary application of this compound is in the treatment of obesity by reducing appetite and promoting weight loss through the antagonism of ghrelin
Metabolic Disease Research:
Endocrinology: Research in endocrinology can benefit from the use of this compound to explore hormonal regulation and its impact on metabolic health
Wirkmechanismus
CYT-009-GhrQb exerts its effects by targeting the ghrelin hormone, which is known to stimulate appetite and promote fat storage. The vaccine works as a ghrelin antagonist, meaning it induces the production of antibodies that bind to ghrelin, preventing it from interacting with its receptors. This inhibition of ghrelin’s activity leads to reduced appetite and decreased fat accumulation. The molecular targets and pathways involved include the ghrelin receptor (growth hormone secretagogue receptor) and the downstream signaling pathways that regulate appetite and energy balance .
Vergleich Mit ähnlichen Verbindungen
CYT-009-GhrQb is unique in its approach as a therapeutic vaccine targeting ghrelin. Similar compounds include other ghrelin antagonists and appetite-regulating agents. Some of these similar compounds are:
Ghrelin Receptor Antagonists: These compounds directly block the ghrelin receptor, preventing ghrelin from exerting its effects.
Appetite Suppressants: Various pharmacological agents that reduce appetite through different mechanisms, such as serotonin and norepinephrine reuptake inhibitors.
Hormonal Therapies: Other hormonal therapies targeting different pathways involved in appetite regulation and energy balance
This compound stands out due to its vaccine-based approach, which aims to induce a long-lasting immune response against ghrelin, potentially offering a more sustained effect compared to traditional pharmacological agents.
Eigenschaften
Molekularformel |
C42H59N14O31P5 |
---|---|
Molekulargewicht |
1410.9 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H30N7O17P3.C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t2*10-,11-,13-,14-,15-,16-,20-,21-/m11/s1 |
InChI-Schlüssel |
HDXXPHUBUBEPGJ-JJVDBIKMSA-N |
Isomerische SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.